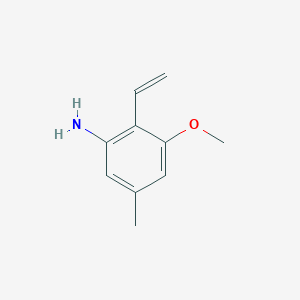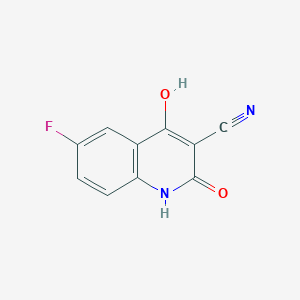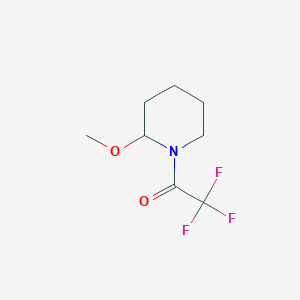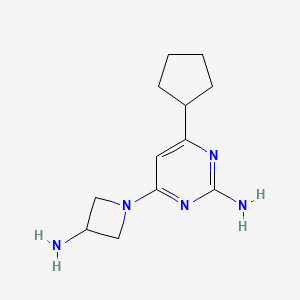
5-Hydroxy-4-methyl-6-hepten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-methyl-6-hepten-3-one is a compound belonging to the ketone group with the molecular formula C8H14O2 . It has a molecular weight of 142.2 g/mol and is known for its unique structure, which includes a hydroxyl group and a double bond in its heptenone chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Hydroxy-4-methyl-6-hepten-3-one involves the reaction of isobutene, formaldehyde, and acetone under specific conditions of 250°C and 30 MPa . Another method includes the Prins reaction , where 4-methyl-1-penten-3-ol acetate or 2-methyl-4-penten-2-ol acetate reacts with acetaldehyde to form addition compounds, which are then hydrolyzed and dehydrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve high-pressure and high-temperature conditions to ensure efficient synthesis. The use of catalysts and optimized reaction conditions are crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4-methyl-6-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogens or alkylating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methyl-6-hepten-3-one , while reduction can produce 4-methyl-6-heptanol .
Aplicaciones Científicas De Investigación
5-Hydroxy-4-methyl-6-hepten-3-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-methyl-6-hepten-3-one involves its interaction with molecular targets such as enzymes and receptors . The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic addition and electrophilic substitution reactions, which are essential for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-6-hepten-3-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxy-4-methyl-2-heptanone: Has a different position of the double bond, affecting its chemical properties and reactivity.
6-Hepten-3-one: Lacks both the hydroxyl group and the methyl group, resulting in different chemical behavior
Uniqueness
5-Hydroxy-4-methyl-6-hepten-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group and double bond make it a versatile compound in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
61141-71-7 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
5-hydroxy-4-methylhept-6-en-3-one |
InChI |
InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h4,6-7,9H,1,5H2,2-3H3 |
Clave InChI |
WYZOCBGRTASEMH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)




![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
